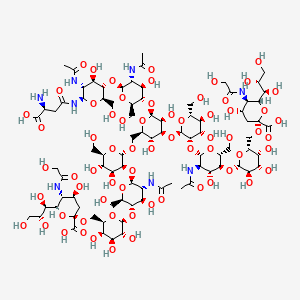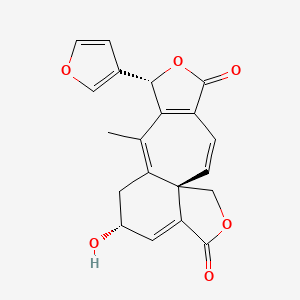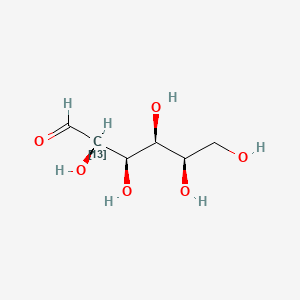
D-Ribitol-1-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ribitol-1-13C, also known as Adonitol-1-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of ribitol. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. It is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria in the form of ribitol phosphate .
准备方法
Synthetic Routes and Reaction Conditions: Ribitol-1-13C can be synthesized through the reduction of ribose-1-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the aldehyde group to a primary alcohol .
Industrial Production Methods: Industrial production of Ribitol-1-13C involves microbial biotransformation and enzymatic catalysis. Microorganisms such as Saccharomyces cerevisiae can be genetically engineered to enhance the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and subsequently ribitol. Enzymes such as ribitol dehydrogenase can also be used to catalyze the reduction of ribose to ribitol .
化学反应分析
Types of Reactions: Ribitol-1-13C undergoes various chemical reactions, including:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Ribitol itself is a product of the reduction of ribose.
Substitution: Ribitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products:
Oxidation: Ribose, ribonic acid.
Reduction: Ribitol.
Substitution: Esterified or etherified derivatives of ribitol
科学研究应用
Ribitol-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Studied for its role in the metabolism of pentose sugars and its effects on cellular processes.
作用机制
Ribitol-1-13C exerts its effects primarily through its incorporation into metabolic pathways. It enhances the utilization of glucose by glycolysis and alters the levels of key metabolites such as reduced glutathione and nucleotide biosynthesis intermediates. This metabolic reprogramming can affect cellular processes such as energy production, oxidative stress response, and cell survival .
相似化合物的比较
Ribose: A pentose sugar that can be reduced to ribitol.
Xylitol: Another pentose alcohol similar to ribitol but derived from xylose.
Arabitol: A pentose alcohol derived from arabinose.
Uniqueness of Ribitol-1-13C: Ribitol-1-13C is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the fate of carbon atoms in biochemical pathways is crucial .
属性
分子式 |
C5H12O5 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
(2S,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m0/s1 |
InChI 键 |
HEBKCHPVOIAQTA-FKAWSWNZSA-N |
手性 SMILES |
C([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O |
规范 SMILES |
C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


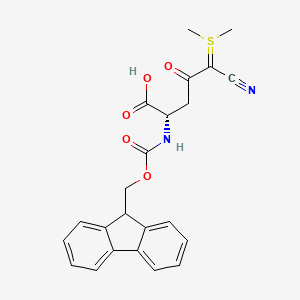
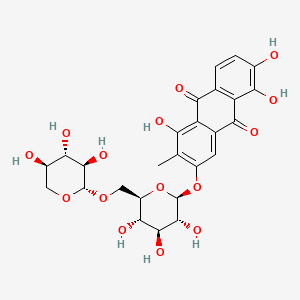
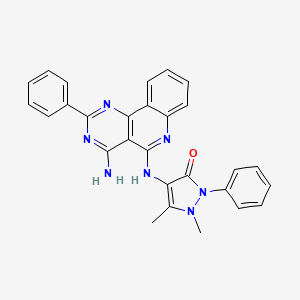
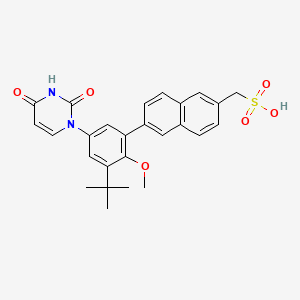
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)




